5-Iodothiazole-2-carbonitrile chemical structure and molecular weight
5-Iodothiazole-2-carbonitrile chemical structure and molecular weight
An In-Depth Technical Guide to 5-Iodothiazole-2-carbonitrile: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive analysis of 5-Iodothiazole-2-carbonitrile (CAS No. 1807233-64-2), a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. The guide will further explore its synthetic utility, focusing on the unique reactivity imparted by the iodine and nitrile functional groups, which makes it a valuable precursor for a diverse range of chemical transformations. Particular emphasis is placed on its application as a key building block in drug discovery, leveraging the privileged nature of the thiazole scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this powerful synthetic intermediate.
Introduction: The Strategic Importance of Halogenated Thiazoles
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the thiazole ring being a particularly "privileged scaffold."[1] This five-membered ring containing both sulfur and nitrogen is a key structural motif in numerous bioactive molecules exhibiting a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]
The strategic functionalization of this scaffold is paramount for fine-tuning molecular properties and developing novel chemical entities. 5-Iodothiazole-2-carbonitrile emerges as a cornerstone intermediate in this context. It is a bifunctional molecule where each component serves a distinct and powerful synthetic purpose:
-
The Iodine Substituent (C5): The iodine atom at the 5-position is an excellent leaving group, transforming the thiazole ring into a highly reactive handle for sophisticated synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of diverse substituents to build molecular complexity.[1]
-
The Nitrile Group (C2): The carbonitrile (cyano) group is a versatile functional moiety. It is a strong electron-withdrawing group that influences the reactivity of the thiazole ring.[1] More importantly, it serves as a synthetic precursor that can be readily converted into other critical functional groups, such as amines, amides, and carboxylic acids, further expanding its derivatization potential.[1]
This guide will systematically unpack the chemical attributes of 5-Iodothiazole-2-carbonitrile, providing the technical insights necessary for its effective application in research and development.
Molecular and Physicochemical Properties
The fundamental identity of 5-Iodothiazole-2-carbonitrile is defined by its structure and physical characteristics.
Chemical Structure
The molecule consists of a central thiazole ring, substituted at the 5-position with an iodine atom and at the 2-position with a nitrile group.
Caption: Key synthetic transformations of 5-Iodothiazole-2-carbonitrile.
-
Metal-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition by palladium(0) catalysts. This initiates catalytic cycles for forming new carbon-carbon and carbon-heteroatom bonds. A prime example is the Sonogashira coupling , which reacts the iodothiazole with a terminal alkyne to forge a C-C bond, yielding 5-alkynylthiazole derivatives. [1]This reaction is exceptionally valuable for building complex molecular frameworks.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. [1]Mild hydrolysis typically yields the corresponding amide (5-iodothiazole-2-carboxamide), while more vigorous conditions can lead to the carboxylic acid (5-iodothiazole-2-carboxylic acid). This transformation is fundamental for introducing hydrogen bond donors and acceptors, which is critical for modulating drug-receptor interactions.
Applications in Research and Drug Development
The true power of 5-Iodothiazole-2-carbonitrile is realized in its application as a versatile building block for creating novel, high-value compounds.
-
Medicinal Chemistry Scaffold: By leveraging the cross-coupling and nitrile transformation reactions, chemists can generate large libraries of diverse thiazole derivatives. This systematic structural modification is a core strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The thiazole core itself is linked to activities against crucial targets, and this compound provides a direct route to explore that chemical space. [1][2]* Target-Specific Inhibitors: The thiazole scaffold is present in inhibitors of key biological targets. For instance, 5-Iodothiazole-2-carbonitrile can serve as a precursor for designing novel DNA gyrase B inhibitors, a promising avenue for developing new antibacterial agents. [1]It can also be used to synthesize derivatives targeting kinases or other enzymes implicated in cancer. [3][4][5]* Materials Science: Beyond pharmaceuticals, the structural rigidity and electronic properties of the thiazole ring make its derivatives interesting candidates for materials science. This compound can be used to synthesize novel ligands for metal complexes, which may find applications in catalysis or the development of organic electronic materials. [1]
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize a 5-alkynylthiazole-2-carbonitrile derivative via a palladium/copper-catalyzed Sonogashira coupling reaction.
Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Materials:
-
5-Iodothiazole-2-carbonitrile (1.0 eq)
-
Terminal alkyne of choice (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Methodology:
-
Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar, add 5-Iodothiazole-2-carbonitrile, the palladium catalyst, and copper(I) iodide.
-
Purging: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylthiazole-2-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Conclusion
5-Iodothiazole-2-carbonitrile is more than a simple chemical; it is a strategic tool for molecular innovation. Its structure is a masterful combination of a biologically relevant scaffold (thiazole), a reactive handle for complex bond formation (iodine), and a versatile functional group for further derivatization (nitrile). These attributes make it an exceptionally valuable intermediate for scientists and researchers aiming to synthesize novel compounds with tailored properties, particularly in the relentless pursuit of new therapeutic agents and advanced materials. Understanding its chemical personality is the first step toward unlocking its full synthetic potential.
References
-
5-Iodothiophene-2-carbonitrile CAS NO.18945-81-8 - ENAO Chemical Co, Limited. (n.d.). LookChem. Retrieved March 28, 2026, from [Link]
-
Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (n.d.). University of Southern Denmark. Retrieved March 28, 2026, from [Link]
-
5D2R - ISDA - Indian Biological Data Centre. (n.d.). IBDC. Retrieved March 28, 2026, from [Link]
-
5-iodothiophene-2-carbonitrile | CAS#:18945-81-8 | Chemsrc. (2025, August 26). ChemSrc. Retrieved March 28, 2026, from [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimi - CNR-IRIS. (2023, April 1). CNR-IRIS. Retrieved March 28, 2026, from [Link]
-
CID 51331033 | C21H21N5O3 - PubChem. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). MDPI. Retrieved March 28, 2026, from [Link]
-
Synthesis of 5-thiocarbomoyl- and 5-(thiazole-2-yl)-2,3,4,4a,5,6-hexahydro. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents - Der Pharma Chemica. (2020, June 27). Der Pharma Chemica. Retrieved March 28, 2026, from [Link]
-
PDF - International Journal of Modern Pharmaceutical Research. (2025, March 27). IJoMPR. Retrieved March 28, 2026, from [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. Retrieved March 28, 2026, from [Link]
-
The 1 H NMR spectral data for synthesised phthalonitriles. - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI. (2022, November 10). MDPI. Retrieved March 28, 2026, from [Link]
-
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (2023, May 18). MDPI. Retrieved March 28, 2026, from [Link]
- CN110734390A - Synthesis method of 5-aldehyde indole - Google Patents. (n.d.). Google Patents.
Sources
- 1. 5-Iodothiazole-2-carbonitrile | Benchchem [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
